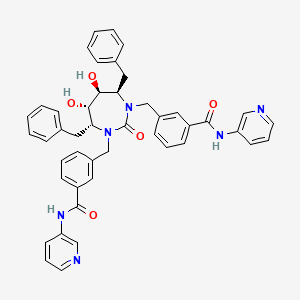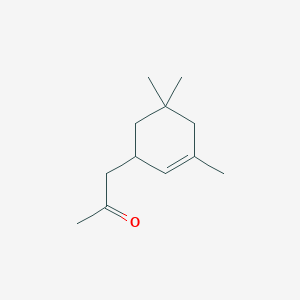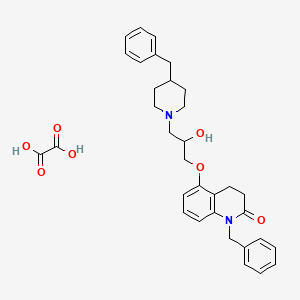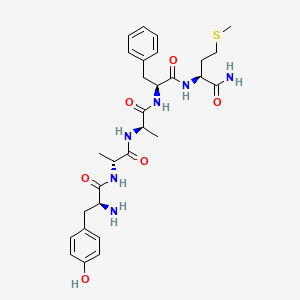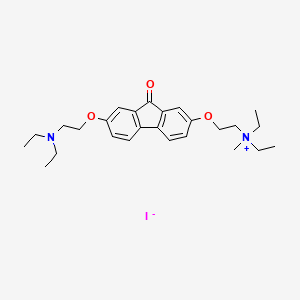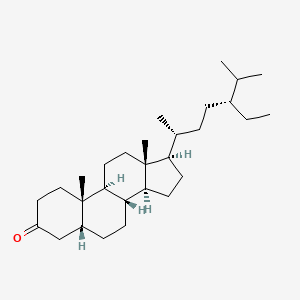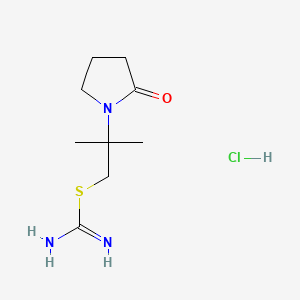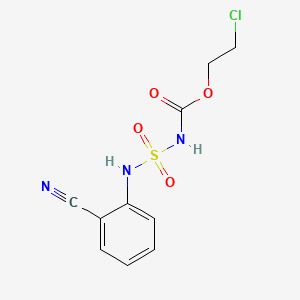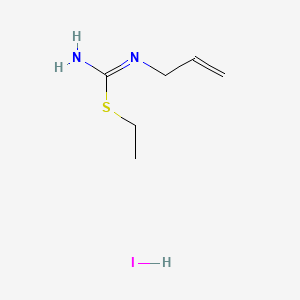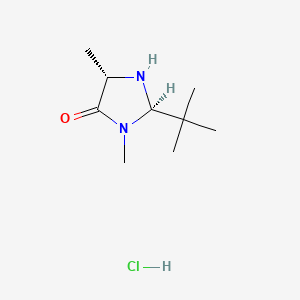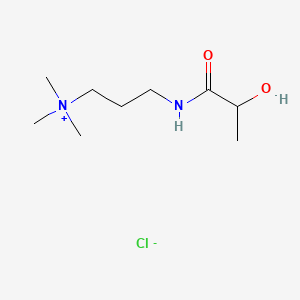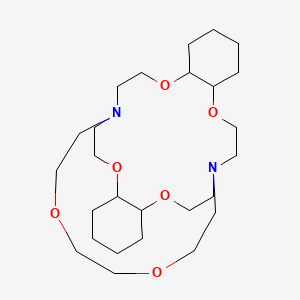
Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo(b,k)(1,4,10,13,7,16)tetraoxadiazacyclooctadecine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo[b,k][1,4,10,13,7,16]tetraoxadiazacyclooctadecine is a complex organic compound with a unique structure characterized by multiple oxygen and nitrogen atoms arranged in a macrocyclic framework
Preparation Methods
The synthesis of Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo[b,k][1,4,10,13,7,16]tetraoxadiazacyclooctadecine involves several steps, typically starting with the preparation of the macrocyclic ring system. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction may involve the use of acetonitrile as a solvent and specific catalysts to facilitate the formation of the macrocyclic structure . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo[b,k][1,4,10,13,7,16]tetraoxadiazacyclooctadecine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. In biology, it may be explored for its potential as a molecular receptor or transporter. In medicine, researchers are investigating its potential as a drug delivery system due to its unique structural properties. Industrial applications include its use in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo[b,k][1,4,10,13,7,16]tetraoxadiazacyclooctadecine involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions, forming stable complexes that can influence various chemical and biological processes. The pathways involved may include the modulation of metal ion concentrations and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar compounds to Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo[b,k][1,4,10,13,7,16]tetraoxadiazacyclooctadecine include other macrocyclic ligands such as dibenzo-18-crown-6 and tetramethyldibenzo-18-crown-6. These compounds share structural similarities but differ in their specific functional groups and overall stability. The uniqueness of Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo[b,k][1,4,10,13,7,16]tetraoxadiazacyclooctadecine lies in its specific arrangement of oxygen and nitrogen atoms, which confer distinct chemical and physical properties .
Properties
CAS No. |
84731-60-2 |
|---|---|
Molecular Formula |
C26H48N2O6 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
4,11,17,24,29,32-hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriacontane |
InChI |
InChI=1S/C26H48N2O6/c1-2-6-24-23(5-1)31-17-11-27-9-15-29-21-22-30-16-10-28(12-18-32-24)14-20-34-26-8-4-3-7-25(26)33-19-13-27/h23-26H,1-22H2 |
InChI Key |
GZLDPEATSMPYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)OCCN3CCOCCOCCN(CCO2)CCOC4CCCCC4OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



